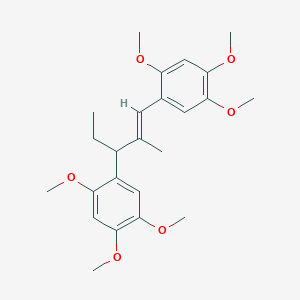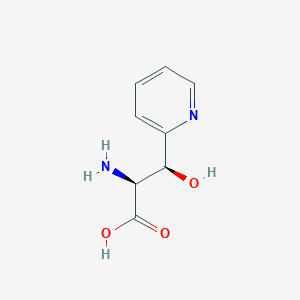
Benzyl 2-(glycyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(glycyloxy)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is formed by the esterification of benzyl alcohol and glycyloxyacetic acid. It has a variety of applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(glycyloxy)acetate typically involves the esterification reaction between benzyl alcohol and glycyloxyacetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This process is advantageous as it allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(glycyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzyl 2-(glycyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(glycyloxy)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and glycyloxyacetic acid. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar in structure but lacks the glycyloxy group.
Ethyl 2-(glycyloxy)acetate: Similar but with an ethyl group instead of a benzyl group.
Methyl 2-(glycyloxy)acetate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 2-(glycyloxy)acetate is unique due to the presence of both benzyl and glycyloxy groups, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications where both aromatic and glycyloxy functionalities are desired.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-aminoacetate |
InChI |
InChI=1S/C11H13NO4/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
WCFYWGPXNCEONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)



